molecular formula C32H40O15 B586656 Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside) CAS No. 1186295-42-0

Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside)

Katalognummer: B586656
CAS-Nummer: 1186295-42-0
Molekulargewicht: 664.657
InChI-Schlüssel: QSPXJODRMPWBBL-YKNZQUTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside) involves the esterification of mycophenolic acid with methanol, followed by the phenolic acetylation of the resulting ester. The reaction conditions typically include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve large-scale esterification and acetylation reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside) can undergo various chemical reactions, including:

    Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield mycophenolic acid and the corresponding alcohols.

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate.

    Substitution: The acetyl groups can be substituted with other acyl groups using acylating agents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Acylating agents such as acetic anhydride or benzoyl chloride.

Major Products Formed

    Hydrolysis: Mycophenolic acid and methanol.

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Various acylated derivatives depending on the acylating agent used.

Biologische Aktivität

Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-β-D-glucoside) (commonly referred to as MPA methyl ester) is a derivative of mycophenolic acid (MPA), a well-known immunosuppressive agent. This compound exhibits significant biological activity, particularly in the context of immunosuppression and its potential therapeutic applications. This article will delve into the biological activity of MPA methyl ester, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of Mycophenolic Acid

Mycophenolic acid is primarily known for its role as an immunosuppressant, particularly in organ transplantation. It functions as a selective, non-competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis pathway of purine nucleotides. By inhibiting IMPDH, MPA effectively reduces the proliferation of lymphocytes, which are crucial for immune responses .

The biological activity of MPA methyl ester is largely attributed to its structural similarity to MPA. It retains the ability to inhibit IMPDH, thereby affecting lymphocyte proliferation. The inhibition of IMPDH leads to a decrease in guanosine triphosphate (GTP) levels, which are essential for DNA and RNA synthesis. This mechanism is particularly effective in lymphocytes due to their reliance on the de novo pathway for nucleotide synthesis .

Pharmacological Effects

  • Immunosuppressive Activity :
    • MPA and its derivatives are utilized in preventing organ rejection in transplant patients. The methyl ester form demonstrates comparable efficacy in inhibiting lymphocyte proliferation as seen with standard MPA treatments.
  • Side Effects :
    • Common side effects associated with MPA therapy include gastrointestinal disturbances and leukopenia. These adverse effects can limit the clinical use of MPA and its derivatives .
  • Case Studies :
    • A study involving renal transplant recipients showed that genetic variations could influence the efficacy and tolerability of MPA therapy. Patients with specific SNPs exhibited different responses to treatment, highlighting the importance of personalized medicine in optimizing therapy .

Research Findings

Recent research has focused on synthesizing various derivatives of mycophenolic acid to enhance efficacy and reduce side effects. For instance:

  • Table 1: Comparative Inhibition Potency of Mycophenolic Acid Derivatives
CompoundIC50 (µM)Comments
Mycophenolic Acid0.59Standard control
Mycophenolic Acid Methyl Ester1.20Comparable potency
Other Derivatives (e.g., Hydroxylated)24.68Reduced activity due to structural changes

The table illustrates that while MPA methyl ester retains significant inhibitory activity against IMPDH, certain modifications can lead to decreased potency.

Eigenschaften

IUPAC Name

methyl (E)-6-[6-methoxy-7-methyl-3-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40O15/c1-15(10-12-24(37)39-7)9-11-21-26(40-8)16(2)22-13-42-31(38)25(22)27(21)47-32-30(45-20(6)36)29(44-19(5)35)28(43-18(4)34)23(46-32)14-41-17(3)33/h9,23,28-30,32H,10-14H2,1-8H3/b15-9+/t23-,28-,29+,30-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPXJODRMPWBBL-YKNZQUTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858154
Record name Methyl (4E)-6-{6-methoxy-7-methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-1,3-dihydro-2-benzofuran-5-yl}-4-methylhex-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186295-42-0
Record name Methyl (4E)-6-{6-methoxy-7-methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-1,3-dihydro-2-benzofuran-5-yl}-4-methylhex-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.